molecular formula C9H9F2NO2 B8761772 Ethyl 4-amino-2,5-difluorobenzoate

Ethyl 4-amino-2,5-difluorobenzoate

Cat. No. B8761772
M. Wt: 201.17 g/mol
InChI Key: CJCLKHXAGGPFKP-UHFFFAOYSA-N
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Patent
US09315463B2

Procedure details

To a solution of 4-amino-2,5-difluorobenzonitrile (6.21 g, 38.28 mmol) in dioxane (32.5 mL) was added sulphuric acid 73% (52.2 mL) and the resulting mixture was stirred at 80° C. for 4 days. The crude reaction was added into water (250 mL) and basified with sodium hydroxide 32% (220 mL) until basic pH. The mixture was washed with methylene chloride and the aqueous phase was neutralized and extracted with ethyl acetate. The resulting organic phase was washed with brine, dried and filtered. The solvent was removed under reduced pressure to give the title compound as a white solid (42%), which was used in the next step without further purification.
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
52.2 mL
Type
reactant
Reaction Step One
Quantity
32.5 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
reactant
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:9]([F:10])=[CH:8][C:5]([C:6]#N)=[C:4]([F:11])[CH:3]=1.S(=O)(=O)(O)O.[OH2:17].[OH-].[Na+].[O:20]1CCO[CH2:22][CH2:21]1>>[NH2:1][C:2]1[C:9]([F:10])=[CH:8][C:5]([C:6]([O:20][CH2:21][CH3:22])=[O:17])=[C:4]([F:11])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
6.21 g
Type
reactant
Smiles
NC1=CC(=C(C#N)C=C1F)F
Name
Quantity
52.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
32.5 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
220 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 80° C. for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction
WASH
Type
WASH
Details
The mixture was washed with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The resulting organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
NC1=CC(=C(C(=O)OCC)C=C1F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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